Yadanzioside K

Description

Properties

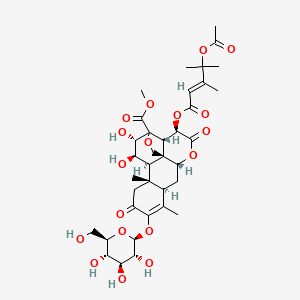

Molecular Formula |

C36H48O18 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36?/m0/s1 |

InChI Key |

YJWLVGXIHBVPPC-UBDPECLGSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.

Discovery of this compound

This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.

Physicochemical Properties

This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H48O18 | [1] |

| Source | Seeds of Brucea javanica | [1] |

| Compound Class | Quassinoid Glycoside | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.

1. Extraction:

-

Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (B145695) (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.

2. Fractionation:

-

The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.

3. Chromatographic Purification:

-

The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.

-

Initial Separation: A silica (B1680970) gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.

-

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.

A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.

Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| This compound | 1.6 |

| Javanicoside L | 2.9 |

| Data from Kim et al. (2004a) |

The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.

Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:

-

PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

-

STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.

Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:

-

Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.

The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.

References

The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.

Discovery of this compound

This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.

Physicochemical Properties

This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H48O18 | [1] |

| Source | Seeds of Brucea javanica | [1] |

| Compound Class | Quassinoid Glycoside | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.

1. Extraction:

-

Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (B145695) (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.

2. Fractionation:

-

The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.

3. Chromatographic Purification:

-

The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.

-

Initial Separation: A silica (B1680970) gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.

-

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.

A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.

Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| This compound | 1.6 |

| Javanicoside L | 2.9 |

| Data from Kim et al. (2004a) |

The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.

Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:

-

PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

-

STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.

Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:

-

Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.

The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.

References

The Discovery and Isolation of Yadanzioside K from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly a class of tetracyclic triterpenoids known as quassinoids. These compounds have garnered significant interest in the scientific community for their potent pharmacological activities, including antitumor, antimalarial, and anti-inflammatory effects. Among the diverse array of quassinoids isolated from this plant, Yadanzioside K stands out as a noteworthy glycoside. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental methodologies and available data to support further research and development.

Discovery of this compound

This compound was first reported in 1986 by a team of Japanese researchers, Sakaki et al., who were investigating the chemical constituents of the seeds of Brucea javanica.[1] Their work was part of a broader effort to identify and characterize the antileukemic principles from this plant, which was already known for its traditional use in treating various ailments. The isolation of this compound, along with other related quassinoid glycosides, contributed to the growing understanding of the chemical diversity within Brucea javanica and laid the groundwork for future studies into the biological activities of these compounds.

Physicochemical Properties

This compound is a quassinoid glycoside with the molecular formula C36H48O18.[1] It is one of many structurally related compounds isolated from Brucea javanica, all sharing a complex, highly oxygenated tetracyclic triterpene core. The presence of a glucose moiety, characteristic of glycosides, influences its solubility and potential pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H48O18 | [1] |

| Source | Seeds of Brucea javanica | [1] |

| Compound Class | Quassinoid Glycoside | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of quassinoid glycosides from Brucea javanica seeds.

1. Extraction:

-

Dried and powdered seeds of Brucea javanica are subjected to extraction with ethanol (EtOH). The use of a polar solvent like ethanol is crucial for efficiently extracting the glycosidic compounds.

2. Fractionation:

-

The crude ethanol extract is typically partitioned between different solvents of varying polarities to separate compounds based on their solubility. A common scheme involves partitioning between water and n-butanol. The butanol-soluble fraction, enriched with glycosides, is collected.

3. Chromatographic Purification:

-

The butanol-soluble fraction is subjected to multiple rounds of column chromatography for the separation and purification of individual compounds.

-

Initial Separation: A silica gel column is often used for the initial separation, with a gradient elution system of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or reversed-phase (ODS) columns with appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed as a final purification step to yield the pure compound.

-

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the complex structure of quassinoids. Detailed analysis of chemical shifts, coupling constants, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of quassinoid glycosides from Brucea javanica has demonstrated significant cytotoxic and antileukemic properties.

A study by Kim et al. (2004) investigated the cytotoxic activity of several quassinoid glucosides from Brucea javanica, including this compound, against P-388 murine leukemia cells.

Table 2: Cytotoxic Activity of Quassinoid Glucosides from Brucea javanica against P-388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| This compound | 1.6 |

| Javanicoside L | 2.9 |

| Data from Kim et al. (2004a) |

The data indicates that this compound possesses moderate cytotoxic activity against this cancer cell line, with an IC50 value of 1.6 µg/mL. This is comparable to or more potent than the other javanicosides tested in this study.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other structurally similar quassinoids from Brucea javanica, such as Brusatol and Bruceine D, provide insights into potential pathways that may be modulated by this compound.

Several key signaling pathways have been implicated in the anticancer effects of Brucea javanica quassinoids:

-

PI3K/Akt/NF-κB Pathway: Brusatol has been shown to induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

-

STAT3 Signaling Pathway: Brusatol has also been found to inhibit the STAT3 signaling pathway in head and neck squamous cell carcinoma. The STAT3 pathway is often constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

Mitochondrial Apoptosis Pathway: Bruceine D has been reported to induce apoptosis in human chronic myeloid leukemia cells through the mitochondrial pathway.

Given the structural similarity of this compound to these other bioactive quassinoids, it is plausible that its cytotoxic effects are mediated through one or more of these signaling pathways. Further investigation is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a quassinoid glycoside from Brucea javanica with demonstrated cytotoxic activity. While its initial discovery and isolation have been reported, there is a clear need for further research to fully characterize its pharmacological potential. Future studies should focus on:

-

Detailed Biological Profiling: Comprehensive screening of this compound against a panel of cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.

The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound and other promising natural products from Brucea javanica.

References

Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.

Natural Source and Abundance

The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.

For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol (B1667952), another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.

Table 1: Quantitative Data on Select Quassinoids in Brucea javanica

| Compound | Plant Part | Reported Content Range (%) | Reference(s) |

| Brusatol | Fruits | ~0.3 | |

| Bruceoside B | Not Specified | 0.05 - 0.12 | |

| Bruceoside A | Not Specified | 0.19 - 0.38 | |

| Brusatol | Not Specified | 0.07 - 0.18 | |

| This compound | Seeds | Data Not Available |

Experimental Protocols

General Isolation and Purification of Quassinoids from Brucea javanica Seeds

While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.

1. Plant Material Preparation:

-

Dried seeds of Brucea javanica are collected and ground into a coarse powder.

2. Extraction:

-

The powdered seeds are typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature for an extended period (e.g., three times for three days each).

-

The resulting extracts are filtered and combined.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).

4. Chromatographic Purification:

-

The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.

-

Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol (B129727).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

The purified this compound is obtained after removal of the solvent from the relevant fractions.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.

-

Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

References

Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.

Natural Source and Abundance

The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.

For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol (B1667952), another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.

Table 1: Quantitative Data on Select Quassinoids in Brucea javanica

| Compound | Plant Part | Reported Content Range (%) | Reference(s) |

| Brusatol | Fruits | ~0.3 | |

| Bruceoside B | Not Specified | 0.05 - 0.12 | |

| Bruceoside A | Not Specified | 0.19 - 0.38 | |

| Brusatol | Not Specified | 0.07 - 0.18 | |

| This compound | Seeds | Data Not Available |

Experimental Protocols

General Isolation and Purification of Quassinoids from Brucea javanica Seeds

While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.

1. Plant Material Preparation:

-

Dried seeds of Brucea javanica are collected and ground into a coarse powder.

2. Extraction:

-

The powdered seeds are typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature for an extended period (e.g., three times for three days each).

-

The resulting extracts are filtered and combined.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).

4. Chromatographic Purification:

-

The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.

-

Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol (B129727).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

The purified this compound is obtained after removal of the solvent from the relevant fractions.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.

-

Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

References

Yadanzioside K: A Technical Overview of its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside that has been isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including dysentery and malaria.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of quassinoids, a class of bitter terpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols related to this compound.

Natural Source and Abundance

The primary and thus far only documented natural source of this compound is the seeds of Brucea javanica.[1] This plant is widely distributed in tropical and subtropical regions of China, including the provinces of Guangdong, Guangxi, Yunnan, and Fujian.[1] While numerous quassinoids have been isolated from Brucea javanica, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of individual quassinoids can vary depending on the geographical origin, harvesting time, and processing methods of the plant material.

For context, studies on other quassinoids in Brucea javanica have reported varying concentrations. For instance, the content of brusatol, another major quassinoid, has been reported to be approximately 0.3% in the fruits.[2] Quantitative analysis of other related compounds such as bruceoside B, bruceoside A, and brusatol in Brucea javanica has shown ranges of 0.05%~0.12%, 0.19%~0.38%, and 0.07%~0.18%, respectively. It is plausible that the abundance of this compound is within a similar range, though specific quantitative analysis is required for confirmation.

Table 1: Quantitative Data on Select Quassinoids in Brucea javanica

| Compound | Plant Part | Reported Content Range (%) | Reference(s) |

| Brusatol | Fruits | ~0.3 | |

| Bruceoside B | Not Specified | 0.05 - 0.12 | |

| Bruceoside A | Not Specified | 0.19 - 0.38 | |

| Brusatol | Not Specified | 0.07 - 0.18 | |

| This compound | Seeds | Data Not Available |

Experimental Protocols

General Isolation and Purification of Quassinoids from Brucea javanica Seeds

While a specific, detailed protocol solely for this compound is not extensively documented, the general methodology for isolating quassinoid glycosides from Brucea javanica seeds can be outlined based on existing literature. The following is a composite protocol synthesized from various studies on related compounds.

1. Plant Material Preparation:

-

Dried seeds of Brucea javanica are collected and ground into a coarse powder.

2. Extraction:

-

The powdered seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature for an extended period (e.g., three times for three days each).

-

The resulting extracts are filtered and combined.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with quassinoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water-soluble fractions).

4. Chromatographic Purification:

-

The fraction enriched with quassinoid glycosides is subjected to multiple rounds of column chromatography.

-

Initial Column Chromatography: Silica gel is often used as the stationary phase with a gradient elution system of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

The purified this compound is obtained after removal of the solvent from the relevant fractions.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 μm) is typically employed.

-

Mobile Phase: A gradient elution with water (A) and methanol (B) is common. The specific gradient program would need to be optimized for the separation of this compound from other components.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection Wavelength: The detection wavelength is typically set at the maximum absorption of the quassinoid chromophore, which is often around 221 nm or 270 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. The biological activities of many quassinoids from Brucea javanica have been investigated, with many exhibiting cytotoxic effects against various cancer cell lines. It is plausible that this compound shares similar mechanisms of action with other structurally related quassinoids. For instance, other quassinoids have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular targets and signaling cascades for this compound remain to be elucidated. Further research is required to understand its mechanism of action at the molecular level.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

References

Physical and chemical properties of Yadanzioside K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.

Physicochemical Properties

This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C36H48O18 | [1] |

| Molecular Weight | 768.76 g/mol | [1] |

| CAS Number | 101559-98-2 | |

| Appearance | Reported as a powder. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol (B145695), or methanol (B129727) is not readily available. | |

| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.

Biological Activity of Quassinoids from Brucea javanica

While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.

The primary biological activities associated with quassinoids from Brucea javanica include:

-

Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].

-

Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].

-

Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].

-

Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].

Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.

Potential Signaling Pathways of Interest:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.

Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.

Future Directions

This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

-

Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.

-

Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.

-

Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.

-

Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Yadanzioside K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.

Physicochemical Properties

This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C36H48O18 | [1] |

| Molecular Weight | 768.76 g/mol | [1] |

| CAS Number | 101559-98-2 | |

| Appearance | Reported as a powder. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol (B145695), or methanol (B129727) is not readily available. | |

| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.

Biological Activity of Quassinoids from Brucea javanica

While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.

The primary biological activities associated with quassinoids from Brucea javanica include:

-

Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].

-

Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].

-

Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].

-

Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].

Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.

Potential Signaling Pathways of Interest:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.

Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.

Future Directions

This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

-

Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.

-

Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.

-

Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.

-

Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Yadanzioside K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of the plant Brucea javanica. Quassinoids, a group of degraded triterpenoids, are known for their wide range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this complex natural product.

Physicochemical Properties

This compound is a complex molecule with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol [1]. It is classified as a quassinoid, a subclass of terpenoids characterized by a highly oxygenated and structurally complex scaffold. While detailed experimental data on all its physical properties are not widely published, the available information is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C36H48O18 | [1] |

| Molecular Weight | 768.76 g/mol | [1] |

| CAS Number | 101559-98-2 | |

| Appearance | Reported as a powder. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Data on solubility in other common solvents like water, ethanol, or methanol is not readily available. | |

| Storage Conditions | For long-term storage, it is recommended to store the powdered form at -20°C. In DMSO, it can be stored at 4°C for short periods and at -80°C for longer durations. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. At present, comprehensive public records of the 1H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available. The structural complexity of this compound would result in a highly detailed NMR spectrum, providing valuable information on the connectivity and stereochemistry of the molecule. IR spectroscopy would reveal the presence of key functional groups such as hydroxyls, carbonyls, and esters. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to its conjugated systems.

Biological Activity of Quassinoids from Brucea javanica

While specific studies on the biological activity of this compound are limited in the public domain, the plant from which it is isolated, Brucea javanica, and its constituent quassinoids are well-documented for a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic areas for this compound.

The primary biological activities associated with quassinoids from Brucea javanica include:

-

Anticancer Activity: This is the most extensively studied property of Brucea javanica extracts and their isolated quassinoids[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation[2].

-

Antimalarial Activity: Several quassinoids from Brucea javanica have demonstrated significant in vitro activity against Plasmodium falciparum, including multi-drug resistant strains[3].

-

Anti-inflammatory Activity: Extracts and compounds from Brucea javanica have been reported to possess anti-inflammatory properties[4].

-

Antiviral Activity: Research has indicated that quassinoids from Brucea javanica can inhibit the replication of certain viruses[4].

Given that this compound is a member of the quassinoid family, it is plausible that it contributes to these observed biological effects. However, dedicated studies are required to determine its specific activity profile and potency.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from the seeds of Brucea javanica would typically follow a multi-step process involving extraction, fractionation, and chromatography.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in quassinoids, are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to yield pure this compound.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. However, based on the known activities of other natural products and quassinoids, several pathways could be hypothesized as potential targets for its anticancer and anti-inflammatory effects.

Potential Signaling Pathways of Interest:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in cancer.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is another critical pathway that regulates cell survival, proliferation, and growth. It is often hyperactivated in various cancers.

Further research is necessary to elucidate the precise molecular mechanisms of action of this compound and to validate its effects on these or other signaling cascades.

Future Directions

This compound represents a promising lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. The current body of knowledge, primarily based on its classification as a quassinoid and its origin from the medicinally important plant Brucea javanica, strongly suggests a rich pharmacological profile. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

-

Complete Physicochemical Characterization: Detailed studies to determine its melting point, solubility in a range of pharmaceutically relevant solvents, and comprehensive spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) are essential.

-

Elucidation of Biological Activity: In-depth in vitro and in vivo studies are needed to specifically define the anticancer, antimalarial, anti-inflammatory, and antiviral activities of this compound.

-

Mechanism of Action Studies: Identification of the direct molecular targets and the signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design.

-

Development of Optimized Isolation Protocols: Establishing a standardized and efficient protocol for the isolation of this compound in high purity and yield is necessary for further research and development.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. While current knowledge of its specific properties is limited, the well-documented biological activities of its parent plant, Brucea javanica, and the quassinoid class of compounds provide a strong rationale for its continued study. This technical guide consolidates the available information and highlights the key areas where further research is needed to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica" published in the Journal of Natural Products in 2004.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-FABMS (positive) | 769.2820 [M+H]⁺ | C₃₆H₄₈O₁₈ |

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for this compound, recorded in deuterated pyridine (B92270) (C₅D₅N).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.58 | d | 8.0 |

| 2 | 2.51 | m | |

| 3 | 4.45 | d | 2.5 |

| 5 | 3.25 | dd | 12.0, 5.0 |

| 6α | 2.20 | m | |

| 6β | 1.85 | m | |

| 7 | 5.98 | s | |

| 9 | 3.15 | d | 5.0 |

| 11 | 4.95 | br s | |

| 12 | 4.60 | br s | |

| 14 | 2.85 | d | 5.5 |

| 15 | 6.25 | d | 5.5 |

| 20 | 4.85, 4.20 | d | 12.5 |

| 2'-H | 6.95 | q | 1.5 |

| 3'-Me | 2.15 | d | 1.5 |

| 4'-Me | 1.55 | s | |

| OAc | 2.05 | s | |

| OMe | 3.75 | s | |

| Glc | |||

| 1' | 5.10 | d | 7.5 |

| 2' | 4.25 | m | |

| 3' | 4.35 | m | |

| 4' | 4.40 | m | |

| 5' | 4.05 | m | |

| 6' | 4.55, 4.30 | m |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) in ppm for each carbon atom are presented in the table below, recorded in deuterated pyridine (C₅D₅N).

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 79.8 | 15 | 72.5 |

| 2 | 209.1 | 16 | 208.2 |

| 3 | 82.5 | 20 | 68.5 |

| 4 | 140.2 | 21 | 171.0 |

| 5 | 45.1 | Side Chain | |

| 6 | 28.5 | 1' | 166.5 |

| 7 | 118.2 | 2' | 128.8 |

| 8 | 162.5 | 3' | 158.5 |

| 9 | 51.2 | 4' | 79.5 |

| 10 | 45.5 | 5' | 25.5 |

| 11 | 75.5 | 6' | 25.1 |

| 12 | 75.1 | OAc (C=O) | 170.2 |

| 13 | 84.1 | OAc (CH₃) | 20.8 |

| 14 | 49.5 | OMe | 52.5 |

| Glc | |||

| 1' | 103.5 | 4' | 71.8 |

| 2' | 75.5 | 5' | 78.5 |

| 3' | 78.8 | 6' | 62.9 |

Experimental Protocols

The following protocols are based on the methodologies described in the referenced literature for the isolation and structural characterization of quassinoids from Brucea javanica.

Isolation of this compound

-

Extraction: The seeds of Brucea javanica were ground and extracted with methanol (B129727) (MeOH).

-

Partitioning: The MeOH extract was concentrated and then partitioned between water (H₂O) and chloroform (B151607) (CHCl₃). The aqueous layer was further partitioned with n-butanol (n-BuOH).

-

Chromatography: The n-BuOH soluble fraction was subjected to a series of column chromatography steps. This included separation on Diaion HP-20, silica (B1680970) gel, and octadecylsilyl (ODS) silica gel columns.

-

Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in ppm relative to the solvent peak of pyridine-d₅ (δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).

-

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram. This process illustrates the steps from sample preparation to final structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica" published in the Journal of Natural Products in 2004.

Mass Spectrometry (MS) Data